2-Fluoro-5-(trifluoromethoxy)phenol
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. In the synthesis of novel polyimides, a fluorinated aromatic diamine monomer was created by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study describes a one-pot synthesis of 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane, which can be used as precursors for gem-difluoro enones or substituted fluorophenols . Additionally, fluoroform has been utilized as a difluorocarbene source to convert phenols to their difluoromethoxy derivatives . A novel synthesis method for heptafluoro-p-cresol was discovered during the synthesis of poly-p-oxyperfluorobenzylene, involving the thermal decomposition of t-butoxy derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and is often characterized by the presence of multiple fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For instance, the crystal structure of a synthesized compound containing a triazole ring and two benzene rings showed significant dihedral angles, indicating the potential for diverse chemical reactivity and interactions .
Chemical Reactions Analysis
Fluorinated compounds are known for their unique reactivity due to the presence of fluorine atoms. The annulation reactions of difluoroenoxysilanes and enones proceed with complete regioselectivity controlled by the fluorine substitution . The synthesis of difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols using fluoroform as a difluorocarbene source is another example of the specific reactivity of fluorinated compounds . Furthermore, the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes with various nucleophiles demonstrate the remarkable effect of vinylic fluorines on facilitating otherwise disfavored processes .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into aromatic compounds can lead to materials with exceptional properties. For example, the fluorinated polyimides synthesized from the novel diamine exhibited good solubility in polar organic solvents, high thermal stability with glass transition temperatures of 223-225°C, and excellent mechanical properties . The presence of fluorine can also influence the density, boiling points, and stability of the compounds, as seen in the various studies mentioned [1-6].
Scientific Research Applications
Synthesis and Chemical Reactions
- Fluoroform, a nontoxic gas, has been used as a source of difluorocarbene for converting phenols into difluoromethoxy and difluorothiomethoxy derivatives, including the synthesis of compounds related to 2-Fluoro-5-(trifluoromethoxy)phenol (Thomoson & Dolbier, 2013).
Biological Properties and Applications
- The biological properties of 2-Fluoro-5-(trifluoromethoxy)phenol-related compounds, like fluoronorepinephrines, have been explored, demonstrating specific adrenergic agonist properties (Kirk et al., 1979).
Analytical Chemistry and Spectroscopy
- Fluorinated derivatives of phenols, including those similar to 2-Fluoro-5-(trifluoromethoxy)phenol, are used as pH-sensitive probes in analytical chemistry and spectroscopy (Rhee, Levy, & London, 1995).
Material Science and Liquid Crystals
- Substituting fluoro groups on phenols, akin to 2-Fluoro-5-(trifluoromethoxy)phenol, alters the mesomorphic properties of liquid crystals, impacting their phase behavior and application in material science (Thompson et al., 2015).
Enzyme-Catalyzed Reactions
- Organofluorine compounds, such as 2-Fluoro-5-(trifluoromethoxy)phenol, play a significant role in enzyme-catalyzed reactions and have therapeutic applications in various diseases (Reddy, 2015).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRRYWGEQVWJCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396451 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethoxy)phenol | |
CAS RN |
886498-03-9 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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